Structural Differentiation from 4-Methoxyphenyl Analog
The closest available comparator with public bioactivity data is the 4-methoxyphenyl analog, (3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone. This analog was screened in a high-throughput assay and found to be an extremely weak inhibitor of insulin-degrading enzyme (IDE) with an IC50 value reported as >55.9 µM [1]. The target compound, bearing a 2,4-dichlorophenyl moiety, lacks this specific bioactivity annotation, indicating a different interaction profile. While direct comparative data is absent, this divergence in characterized biological space suggests the 2,4-dichloro substitution pattern directs the compound away from IDE and toward other, yet-to-be-identified targets, distinguishing its research utility.
| Evidence Dimension | Inhibitory activity against human insulin-degrading enzyme (IDE) |
|---|---|
| Target Compound Data | Unknown / Not characterized for IDE inhibition |
| Comparator Or Baseline | (3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone: IC50 > 55.9 µM |
| Quantified Difference | Non-overlapping activity profiles; target compound is not an IDE inhibitor, whereas the comparator is a weak one. |
| Conditions | High-throughput screening (HTS) assay; The Scripps Research Institute Molecular Screening Center (MLPCN). |
Why This Matters
For researchers seeking to avoid IDE-related off-target effects or pursuing novel target space distinct from known thieno[2,3-b]pyridine profiles, this compound offers a clean slate compared to the pre-characterized, weak IDE inhibitor analog.
- [1] BindingDB. Affinity Data for BDBM75802 (3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone. Target: Insulin-degrading enzyme (Human). IC50 > 5.59E+4 nM. View Source
